molecular formula C12H17BrFN B1407041 [(4-Bromo-3-fluorophenyl)methyl](pentyl)amine CAS No. 1537058-21-1

[(4-Bromo-3-fluorophenyl)methyl](pentyl)amine

Cat. No. B1407041
M. Wt: 274.17 g/mol
InChI Key: WHRYRUIXTGRYDF-UHFFFAOYSA-N
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Description

4-Bromo-3-fluorophenylmethyl (pentyl)amine, also known as 4-Br-3-F-PMA, is a synthetic chemical compound that has been studied extensively for its potential applications in scientific research. It is a derivative of aniline and is used as a starting material for the synthesis of various compounds. The compound has several unique properties that make it an attractive research material. It has a low melting point, is easily soluble in organic solvents, and has a high vapor pressure. This makes it an ideal compound for laboratory experiments and research.

Scientific Research Applications

Antibacterial Activity

  • A study explored the synthesis of compounds similar to (4-Bromo-3-fluorophenyl)methylamine and their antibacterial properties. For example, N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine showed in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum (Uwabagira, Sarojini & Poojary, 2018).

Synthesis and Structure Analysis

  • Another study focused on the synthesis and structural analysis of amino-3-fluorophenyl boronic acid, derived from 4-bromo-2-fluoroaniline. This derivative is used in constructing glucose sensing materials and is relevant for physiological pH bodily fluids (Das et al., 2003).

Inhibition of Tyrosine Kinase Activity

  • The compound 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine PD 158780, related to (4-Bromo-3-fluorophenyl)methylamine, is a potent in vitro inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and other members of the erbB family (Rewcastle et al., 1998).

Neuroleptic Activity

  • Compounds with similar structure, such as 3-phenyl-2-piperazinyl-5H-1-benzazepines, have been evaluated for potential neuroleptic activity. These compounds showed neuroleptic-like activity and potent anticonvulsant effects (Hino et al., 1988).

Pharmacokinetics in Cancer Treatment

  • A compound closely related, ZD6474 (N-(4-Bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine), a tyrosine kinase inhibitor with anti-angiogenic and anti-tumor activity, underwent pharmacokinetic studies in animal models for cancer treatment (Zirrolli et al., 2005).

Anion Exchange Polymer Electrolytes

  • Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized via activated fluorophenyl-amine reaction, demonstrating the compound's potential in material science (Kim et al., 2011).

properties

IUPAC Name

N-[(4-bromo-3-fluorophenyl)methyl]pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrFN/c1-2-3-4-7-15-9-10-5-6-11(13)12(14)8-10/h5-6,8,15H,2-4,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRYRUIXTGRYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Bromo-3-fluorophenyl)methyl](pentyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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